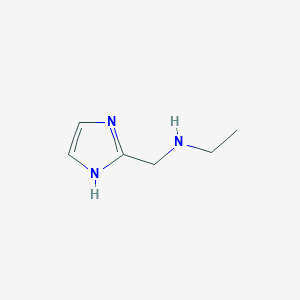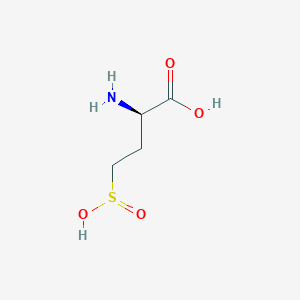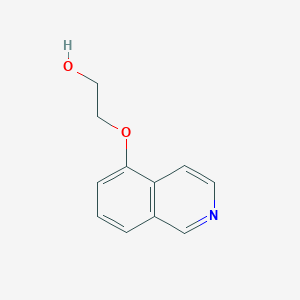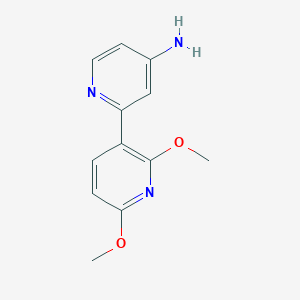
エチル-(1H-イミダゾール-2-イルメチル)-アミン
概要
説明
Ethyl-(1H-imidazol-2-ylmethyl)-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their versatile range of biological and pharmacological activities
科学的研究の応用
Ethyl-(1H-imidazol-2-ylmethyl)-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . Ethyl-(1H-imidazol-2-ylmethyl)-amine is also used in the development of enzyme inhibitors and as a ligand in coordination chemistry . In industry, it finds applications in the production of pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including Ethyl-(1H-imidazol-2-ylmethyl)-amine, can be achieved through various methods. One common approach involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst . Another method includes the use of multicomponent reactions, which are efficient and environmentally friendly . For instance, the Van Leusen reaction, Debus-Radziszewski synthesis, and Marckwald synthesis are well-known methods for preparing substituted imidazoles .
Industrial Production Methods: In industrial settings, the production of Ethyl-(1H-imidazol-2-ylmethyl)-amine often involves large-scale multicomponent reactions conducted under optimized conditions to ensure high yield and purity . The use of green chemistry principles, such as employing water as a solvent and using heterogeneous catalysts, is becoming increasingly popular to minimize environmental impact .
化学反応の分析
Types of Reactions: Ethyl-(1H-imidazol-2-ylmethyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of Ethyl-(1H-imidazol-2-ylmethyl)-amine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of Ethyl-(1H-imidazol-2-ylmethyl)-amine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .
作用機序
The mechanism of action of Ethyl-(1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific pathways involved in cell proliferation .
類似化合物との比較
Ethyl-(1H-imidazol-2-ylmethyl)-amine can be compared with other imidazole derivatives such as 2-methylimidazole and 4-methylimidazole . While these compounds share a similar core structure, their substituents and functional groups can significantly influence their properties and applications. For instance, 2-methylimidazole is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 4-methylimidazole is known for its role in the production of foaming agents . The unique ethyl group in Ethyl-(1H-imidazol-2-ylmethyl)-amine imparts distinct properties that make it suitable for specific applications in research and industry .
特性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZOLVIHMQPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)


![3-[(4-Bromophenoxy)methyl]azetidine](/img/structure/B1647932.png)





![N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B1647940.png)
